molecular formula C19H20F3N3OS B2407216 1-(Benzyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea CAS No. 1022390-94-8

1-(Benzyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea

Cat. No.: B2407216
CAS No.: 1022390-94-8
M. Wt: 395.44
InChI Key: VJLPISLRNCYMPN-UHFFFAOYSA-N
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Description

1-(Benzyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea is a complex organic compound known for its unique chemical structure and properties This compound features a thiourea group, a benzyl group, and a morpholine ring, along with a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-morpholin-4-yl-5-(trifluoromethyl)aniline with benzyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, at room temperature or slightly elevated temperatures, to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea undergoes various types of chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in the compound.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfinyl or sulfonyl compounds, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(Benzyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.

    Industry: It can be used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Benzyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiourea group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Morpholin-4-yl-5-(trifluoromethyl)benzeneboronic acid
  • 2-Morpholin-4-yl-5-(trifluoromethyl)benzylamine

Uniqueness

Compared to similar compounds, 1-(Benzyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea stands out due to its unique combination of functional groups. The presence of both a thiourea and a morpholine ring, along with the trifluoromethyl-substituted phenyl ring, imparts distinct chemical and biological properties that are not observed in the other compounds listed.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-benzyl-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3OS/c20-19(21,22)15-6-7-17(25-8-10-26-11-9-25)16(12-15)24-18(27)23-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLPISLRNCYMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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